5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a compound that features a unique structure, integrating an allyloxy group, a benzoyl group, and a dimethylamino ethyl group within a hydroxy pyrrolone backbone. This distinctive configuration grants it a versatile role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" generally involves a multi-step process:
Initial Reaction: : Starting with the formation of 3-(allyloxy)phenyl, this is achieved through an alkylation reaction where the allyloxy group is introduced to the phenyl ring.
Benzoylation: : The 4-benzoyl moiety is typically introduced via a Friedel-Crafts acylation reaction involving benzoyl chloride and an appropriate catalyst.
Pyrrolone Ring Formation: : A condensation reaction leads to the formation of the pyrrolone ring, involving the intermediate compounds formed in the previous steps.
Functional Group Introduction: : Finally, the 1-(2-(dimethylamino)ethyl) and 3-hydroxy groups are introduced through specific substitution reactions.
Industrial Production Methods: Industrial-scale production often employs optimized versions of these synthetic routes, with process intensification techniques such as continuous flow chemistry to enhance yield, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the allyloxy and hydroxy groups, leading to the formation of oxides and hydroxides.
Reduction: : Reduction reactions can target the benzoyl group, converting it into corresponding alcohols.
Substitution: : The presence of reactive groups allows for substitution reactions, particularly nucleophilic substitutions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: : Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: : Oxidized forms such as carboxylic acids or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" finds application in:
Chemistry: : Utilized as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: : Functions as a probe in biological assays due to its unique structure.
Medicine: : Explored for potential pharmaceutical applications, particularly in drug discovery and development.
Industry: : Used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound interacts with specific molecular targets through its reactive functional groups, which can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction disrupts normal cellular processes, making it useful in both therapeutic and industrial contexts.
Molecular Targets and Pathways
Enzymatic Inhibition: : It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : May modulate receptor activity through binding interactions, altering signaling pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is unique due to its combined functional groups, which confer specific reactivity and interaction potential.
Similar Compounds
3-(allyloxy)phenyl derivatives: : Similar in having the allyloxy functional group.
Benzoyl-substituted pyrrolones: : Share the pyrrolone ring and benzoyl group.
Dimethylaminoethyl-containing compounds: : Feature the dimethylaminoethyl group.
This compound’s unique combination of functional groups and its versatility in synthetic chemistry and various applications makes it a fascinating subject of study.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-4-15-30-19-12-8-11-18(16-19)21-20(22(27)17-9-6-5-7-10-17)23(28)24(29)26(21)14-13-25(2)3/h4-12,16,21,27H,1,13-15H2,2-3H3/b22-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDXSNGGCHRAFS-LSDHQDQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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